Ro-23-9424 is a synthetic compound that combines elements of both cephalosporins and fluoroquinolones, making it a broad-spectrum antibacterial agent. Specifically, it consists of desacetylcefotaxime linked via an ester bond to fleroxacin. This unique structure allows Ro-23-9424 to target multiple bacterial mechanisms, including inhibition of penicillin-binding proteins and interference with DNA replication processes. Its development is part of ongoing research aimed at enhancing the efficacy of antibacterial treatments against resistant strains of bacteria.
Ro-23-9424 was synthesized in the context of research focused on developing new antibiotic compounds that can overcome bacterial resistance mechanisms. The compound is currently undergoing clinical studies to evaluate its effectiveness against various bacterial infections.
Ro-23-9424 falls under the classification of antibiotics, specifically as a cephalosporin-fluoroquinolone hybrid. This classification reflects its dual mechanism of action, targeting both cell wall synthesis and DNA replication in bacteria.
The synthesis of Ro-23-9424 involves several key steps:
Ro-23-9424 features a complex molecular structure that integrates the core elements of both cephalosporin and fluoroquinolone classes. The molecular formula and structure can be depicted as follows:
The compound exhibits specific spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
Ro-23-9424 participates in various chemical reactions typical for its functional groups:
Technical details regarding these reactions include reaction kinetics and conditions that favor hydrolysis or decomposition.
Ro-23-9424 exerts its antibacterial effects through multiple mechanisms:
Data from studies indicate that Ro-23-9424 demonstrates a synergistic effect due to its dual action on bacterial cell wall integrity and DNA synthesis.
Ro-23-9424 is typically characterized by:
Key chemical properties include:
Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) provide insights into these properties.
Ro-23-9424 has significant potential applications in scientific research and clinical settings:
The ongoing clinical studies aim to establish its efficacy and safety profile in treating various bacterial infections, particularly those resistant to conventional antibiotics.
Ro 23-9424 represents a pioneering approach to overcoming bacterial resistance through rational molecular hybridization. This codrug covalently links desacetylcefotaxime (the bioactive metabolite of cefotaxime) and fleroxacin (a fluoroquinolone antibiotic) via an ester bond [1] [6]. The design leverages synergistic pharmacological principles:
Table 1: Comparative In Vitro Activity of Ro 23-9424 Against Key Pathogens
Organism | Ro 23-9424 MIC₉₀ (μg/mL) | Ceftazidime MIC₉₀ (μg/mL) | Fleroxacin MIC₉₀ (μg/mL) |
---|---|---|---|
Escherichia coli | ≤0.25 | ≤0.5 | ≤0.12 |
Klebsiella pneumoniae | 0.5 | 1 | 0.25 |
Staphylococcus aureus | 4 | >32 | 1 |
Pseudomonas aeruginosa | 8 | 8 | 4 |
Haemophilus influenzae | ≤0.06 | ≤0.03 | ≤0.015 |
The synthesis of Ro 23-9424 (chemical name: 4-[(2,4-Difluorophenyl)amino]-6-fluoro-1-[[(6R,7R)-7-[[(2Z)-2-(2-methyl-5-oxido-1,2,4-oxadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyrido[2,3-d]pyrimidine-2,7(1H,3H)-dione) involves sequential functionalization and esterification:
Table 2: Critical Reaction Parameters for Esterification
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
Temperature | 0–4°C (activation); 25°C (conjugation) | >10°C causes β-lactam degradation |
Solvent | Anhydrous N,N-dimethylformamide | Protic solvents hydrolyze intermediates |
Molar Ratio | 1.2:1 (Fleroxacin:Desacetylcefotaxime) | Excess fleroxacin reduces yield |
Reaction Time | 8–12 hours | <6 hours: Incomplete conjugation; >24 hours: Decomposition |
Adapted from synthetic protocols in [6] [8].
Key modifications were implemented to balance stability during circulation and targeted bioactivation:
Rigorous quality control ensures hybrid integrity:
Table 3: Stability Profile of Ro 23-9424 Under Physiological Conditions
Condition | Degradation Rate Constant (h⁻¹) | Half-Life (h) | Primary Degradants |
---|---|---|---|
pH 7.4 Buffer (37°C) | 0.165 ± 0.012 | 4.2 | Desacetylcefotaxime, Fleroxacin |
Human Plasma (37°C) | 0.092 ± 0.008 | 7.5 | Desacetylcefotaxime, Fleroxacin |
Rat Liver Homogenate | 6.210 ± 0.310 | 0.11 | Fleroxacin (released) |
The ester-linked architecture of Ro 23-9424 exemplifies rational codrug design to combat resistance while expanding the antimicrobial spectrum. Its synthesis and optimization underscore the delicate balance required for stability during delivery and rapid bioactivation at the target site.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7